(Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide
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Overview
Description
(Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide is a synthetic organic compound that features a bromine atom, a phenyl group, a piperidine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. One common approach might include:
Formation of the enone intermediate: This can be achieved by the aldol condensation of a phenyl ketone with an aldehyde.
Bromination: The enone intermediate can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amidation: The brominated enone can then be reacted with benzamide in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the enone moiety to an alcohol or alkane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound might be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, modifications to the piperidine ring or the benzamide moiety might yield compounds with activity against specific diseases or conditions.
Industry
In industry, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with unique properties.
Mechanism of Action
The mechanism of action of (Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
(Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(morpholin-1-yl)prop-1-en-2-yl)benzamide: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
The uniqueness of (Z)-N-(1-Bromo-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide lies in its specific combination of functional groups and structural features. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H21BrN2O2 |
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Molecular Weight |
413.3 g/mol |
IUPAC Name |
N-[(Z)-1-bromo-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H21BrN2O2/c22-18(16-10-4-1-5-11-16)19(21(26)24-14-8-3-9-15-24)23-20(25)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,23,25)/b19-18- |
InChI Key |
BZSBLMLOQCUQIW-HNENSFHCSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C(\C2=CC=CC=C2)/Br)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2)Br)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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